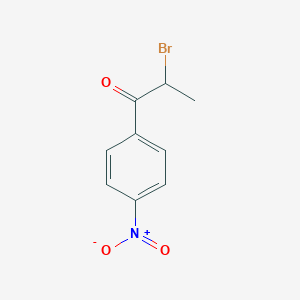

2-Bromo-1-(4-nitro-phenyl)-propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-1-(4-nitro-phenyl)-propan-1-one, also known as 2-Bromo-4’-nitroacetophenone, is a chemical compound with the molecular formula C8H6BrNO3 . It has a molecular weight of 244.04 . The compound is also known by other synonyms such as ω-Bromo-4-nitroacetophenone and 4-Nitrophenacyl bromide .

Synthesis Analysis

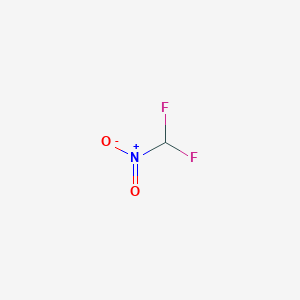

The synthesis of 2-Bromo-1-(4-nitro-phenyl)-propan-1-one has been reported in the literature . The compound was synthesized using a microwave-assisted method . The IR spectrum showed a peak at 1668 cm-1, indicating the presence of a carbonyl group (C=O) . The 1H NMR and 13C NMR spectra provided further evidence for the structure of the compound .Molecular Structure Analysis

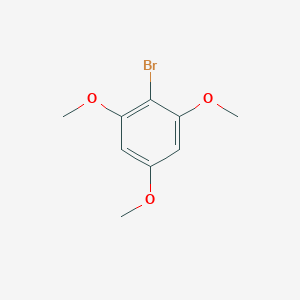

The molecular structure of 2-Bromo-1-(4-nitro-phenyl)-propan-1-one can be represented by the SMILES string [O-]N+c1ccc(cc1)C(=O)CBr . The InChI key for the compound is MBUPVGIGAMCMBT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Bromo-1-(4-nitro-phenyl)-propan-1-one is a crystalline powder with a yellow to orange color . It has a melting point range of 94-100°C . The compound’s 1H NMR and 13C NMR spectra provide information about its molecular structure .Aplicaciones Científicas De Investigación

Synthesis of α,β-Unsaturated Ketones

2-Bromo-1-(4-nitrophenyl)propan-1-one can be used in the synthesis of α,β-unsaturated ketones via a SRN1 mechanism . This method can be used to synthesize a wide variety of chalcone analogues .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . While 2-Bromo-1-(4-nitrophenyl)-propan-1-one is not an indole derivative, it could potentially be used in the synthesis of such compounds, given its aromatic nature and the presence of a nitro group .

Research Use

This compound is sold by Thermo Scientific Chemicals for research use . While the specific applications are not listed, it’s likely that it is used in a variety of laboratory settings for different types of chemical research .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that brominated nitrophenyl compounds can interact with various proteins and enzymes in the body .

Mode of Action

Brominated compounds are generally known to interact with their targets through covalent bonding . The bromine atom in the compound can form a covalent bond with an amino acid residue in the target protein, leading to changes in the protein’s function .

Biochemical Pathways

Brominated compounds can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Brominated compounds are generally known to have good bioavailability due to their lipophilic nature, which allows them to easily cross biological membranes .

Result of Action

Brominated compounds can have a variety of effects depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-1-(4-nitro-phenyl)-propan-1-one. For example, the pH of the environment can affect the compound’s ionization state, which can in turn affect its ability to interact with its targets . Additionally, the presence of other compounds can affect the compound’s stability and efficacy .

Propiedades

IUPAC Name |

2-bromo-1-(4-nitrophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-6(10)9(12)7-2-4-8(5-3-7)11(13)14/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENDQBRWAPDVHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(4-nitro-phenyl)-propan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.